

# Spectroscopic Data Analysis of 1-Chlorocyclohexene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Chlorocyclohexene

Cat. No.: B1361362

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This technical guide provides a comprehensive analysis of the spectroscopic data for **1-chlorocyclohexene**, a valuable intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical research who utilize spectroscopic techniques for structural elucidation and quality control.

## Spectroscopic Data Summary

The spectroscopic data for **1-chlorocyclohexene** ( $C_6H_9Cl$ , Molecular Weight: 116.59 g/mol) are summarized below. These data are essential for the structural verification and purity assessment of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **1-chlorocyclohexene**.

$^1H$  NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.9 - 6.1	Triplet	1H	Vinyllic Proton (H-2)
~2.2 - 2.4	Multiplet	2H	Allylic Protons (H-6)
~2.0 - 2.2	Multiplet	2H	Allylic Protons (H-3)
~1.6 - 1.8	Multiplet	4H	Aliphatic Protons (H-4, H-5)

Note: Predicted data is based on computational models and may vary from experimental values.

#### $^{13}\text{C}$ NMR (Carbon-13) NMR Data

A  $^{13}\text{C}$  NMR spectrum was reportedly acquired on a Bruker AM-270 instrument. The expected chemical shifts are as follows:

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
~130 - 135	C-1 (C-Cl)
~125 - 130	C-2 (=CH)
~30 - 35	C-6 (-CH <sub>2</sub> -)
~25 - 30	C-3 (-CH <sub>2</sub> -)
~20 - 25	C-4, C-5 (-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy

The IR spectrum of **1-chlorocyclohexene** reveals the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050 - 3020	Medium	=C-H Stretch
~2960 - 2850	Strong	C-H Stretch (Aliphatic)
~1650 - 1630	Medium	C=C Stretch
~1450 - 1430	Medium	-CH <sub>2</sub> - Scissoring
~800 - 600	Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-chlorocyclohexene**. The data presented is from Electron Ionization (EI) mass spectrometry.

m/z	Relative Intensity	Proposed Fragment
118/120	Moderate	[M] <sup>+</sup> (Molecular Ion, <sup>35</sup> Cl/ <sup>37</sup> Cl)
82	High	[M - HCl] <sup>+</sup>
81	High	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
79	Moderate	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
53	High	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of liquid **1-chlorocyclohexene** is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).

- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ( $\delta = 0.00$  ppm).

#### Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is used.
- $^1\text{H}$  NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.
  - Relaxation Delay: A delay of 1-2 seconds between scans is used.
- $^{13}\text{C}$  NMR:
  - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlet peaks for each carbon.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: A delay of 2-5 seconds is employed.

## Infrared (IR) Spectroscopy

#### Sample Preparation:

- Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like **1-chlorocyclohexene**. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

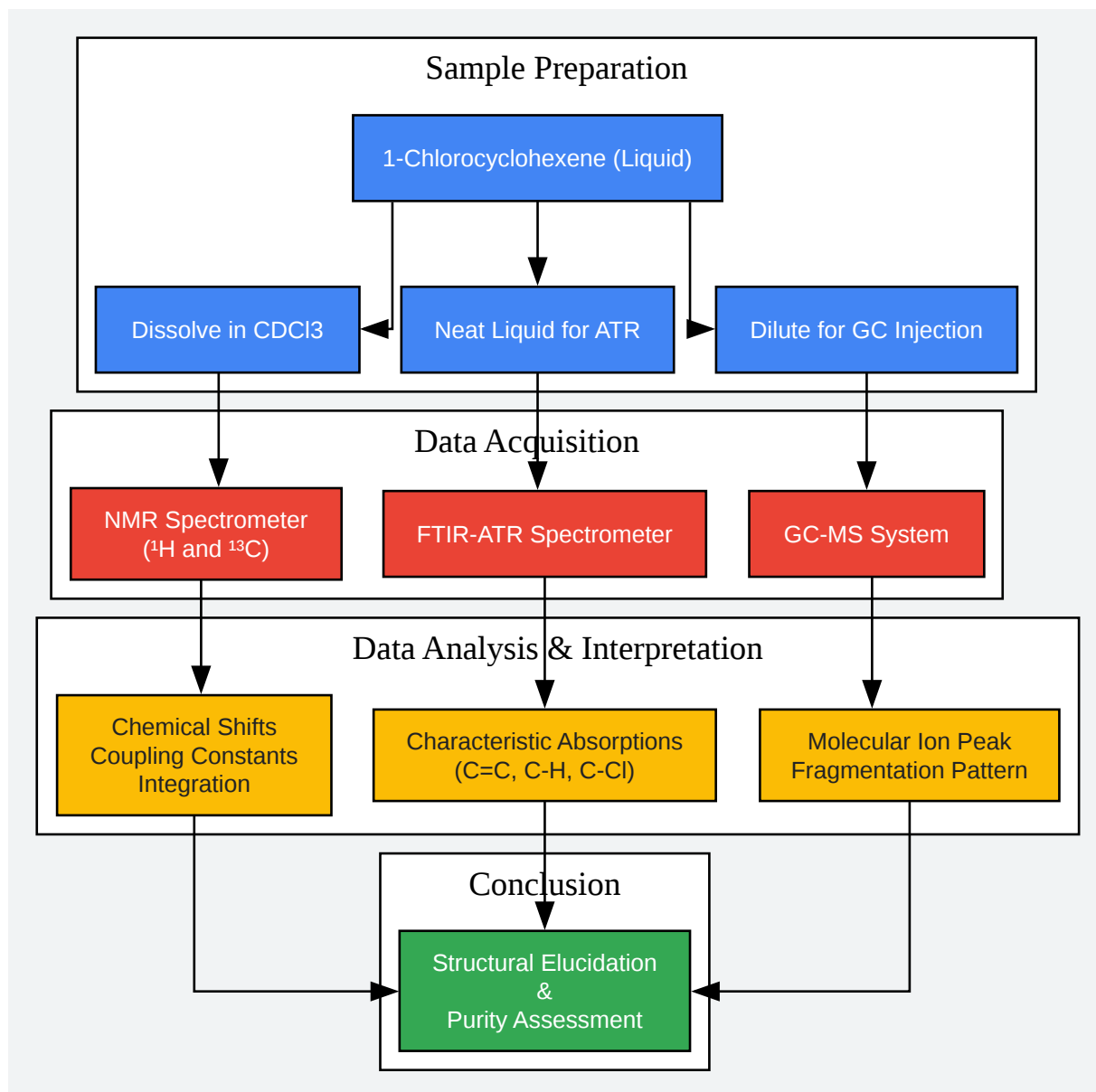
- Inlet System: Gas Chromatography (GC) is typically used for the introduction of volatile liquid samples like **1-chlorocyclohexene**.
- Ionization Source: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation pattern.

Instrumentation and Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 250°C at 10°C/min.
- MS Conditions:
  - Mass Range: m/z 35 - 300.
  - Scan Rate: 2-3 scans per second.

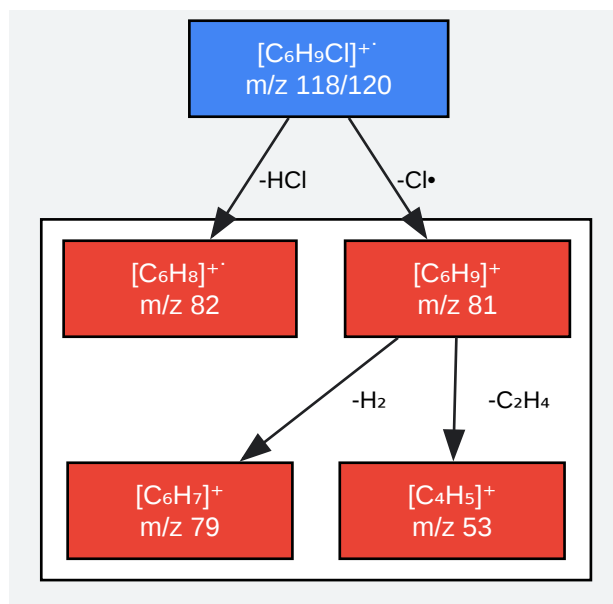
## Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of **1-chlorocyclohexene**.



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*Spectroscopic analysis workflow for **1-chlorocyclohexene**.*



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*Key fragmentation pathways of **1-chlorocyclohexene** in EI-MS.*

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